molecular formula C19H15N3O3 B12486914 2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B12486914
M. Wt: 333.3 g/mol
InChI Key: JVGZFABXIUJIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including an amino group, a furan ring, and a pyranoquinoline core, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of 2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and the ability to produce the compound in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other pyranoquinoline derivatives and furan-containing heterocycles. Compared to these compounds, 2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities. Examples of similar compounds include 2-amino-4-(5-methylfuran-2-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile and 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-4,5,7,8-tetrahydropyrano[4,3-b]pyran-3-carbonitrile .

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C19H15N3O3/c1-10-7-8-14(24-10)15-12(9-20)18(21)25-17-11-5-3-4-6-13(11)22(2)19(23)16(15)17/h3-8,15H,21H2,1-2H3

InChI Key

JVGZFABXIUJIKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.